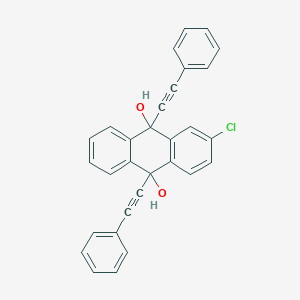
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro and phenylethynyl groups attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the use of anthracene as the starting material, which undergoes a series of reactions such as halogenation, alkynylation, and hydroxylation to introduce the chloro, phenylethynyl, and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted anthracene derivatives .
Scientific Research Applications
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a fluorescent dye in chemiluminescence research.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of lightsticks and other luminescent materials.
Mechanism of Action
The mechanism by which 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved include interactions with specific biomolecules that can enhance or quench its fluorescence .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: A similar compound without the chloro and hydroxyl groups, known for its strong fluorescence.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Another derivative with a chloro group at a different position.
Uniqueness
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both chloro and hydroxyl groups, which can significantly alter its chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Properties
CAS No. |
80034-04-4 |
|---|---|
Molecular Formula |
C30H19ClO2 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H19ClO2/c31-24-15-16-27-28(21-24)30(33,20-18-23-11-5-2-6-12-23)26-14-8-7-13-25(26)29(27,32)19-17-22-9-3-1-4-10-22/h1-16,21,32-33H |
InChI Key |
ACQCHYBFLNPFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=C(C=C(C=C3)Cl)C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


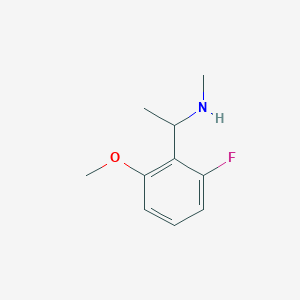
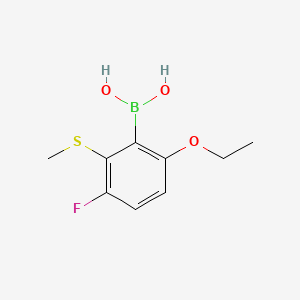

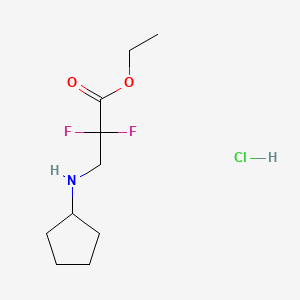
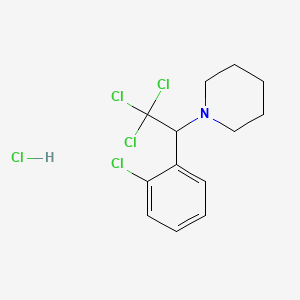
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
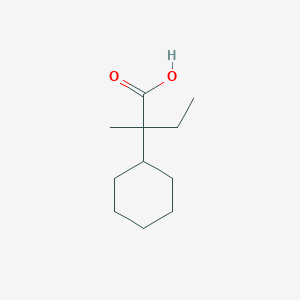
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

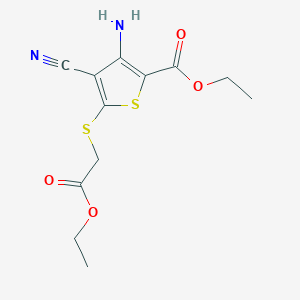
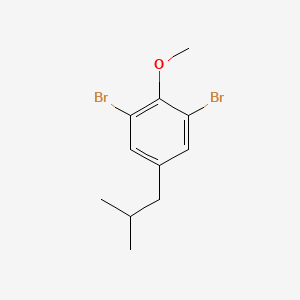
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
